molecular formula C21H26N2O3 B5507514 N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide

N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide

Cat. No. B5507514
M. Wt: 354.4 g/mol
InChI Key: PBSHHPWWEXFHGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide derivatives like "N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide" are synthesized through a series of chemical reactions involving different substituents. The synthesis process often involves the introduction of various functional groups that influence the compound's activity. For instance, Kato et al. (1991) and Kato et al. (1992) discussed the synthesis and structure-activity relationships of similar benzamide derivatives, highlighting the importance of specific substituents in determining gastrokinetic activity (Kato et al., 1991) (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their function. Demir et al. (2015) conducted X-ray diffraction and density functional theory (DFT) calculations to analyze the structure of a similar compound. These studies help in understanding the molecular geometry, vibrational frequencies, and electronic properties, which are essential for predicting the compound's reactivity and interactions (Demir et al., 2015).

Scientific Research Applications

1. Chemical Synthesis and Reaction Mechanisms

N-[2-(4-methoxyphenyl)ethyl]benzamides are involved in the Bischler–Napieralski isoquinoline synthesis, where they react with phosphorus pentoxide to give normal and abnormal reaction products. This synthesis is significant in exploring the mechanism of isoquinoline formation, providing insight into the synthesis of pharmacologically relevant compounds (Satoshi Doi et al., 1997).

2. Gastrokinetic Activity

Research on N-[(4-substituted 2-morpholinyl)methyl]benzamides, including derivatives similar in structure to the specified compound, has shown potent in vivo gastric emptying activity. These findings are crucial for developing new gastrokinetic agents that could improve treatments for gastrointestinal motility disorders (S. Kato et al., 1992).

3. Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives, including those involving morpholine or methyl piperazine as amine components, has shown some compounds to possess good or moderate activities against test microorganisms. This application is vital for the development of new antimicrobial agents (H. Bektaş et al., 2010).

4. Anti-Inflammatory and Analgesic Agents

Compounds derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, which are related to the mentioned compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These studies contribute to the search for new therapeutic agents with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).

5. Ionic Liquids and Biodegradability

The synthesis of 4-benzyl-4-methylmorpholinium salts, including those related to N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide, has explored their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for evaluating the environmental impact of new chemical substances and their potential application in green chemistry (J. Pernak et al., 2011).

properties

IUPAC Name

N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-14-18(6-9-20(15)25-3)16(2)22-21(24)17-4-7-19(8-5-17)23-10-12-26-13-11-23/h4-9,14,16H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHHPWWEXFHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(morpholin-4-yl)benzamide

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